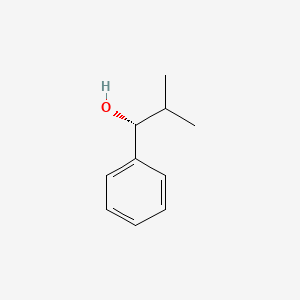

(R)-(+)-2-Methyl-1-phenyl-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of (R)-(+)-2-Methyl-1-phenyl-1-propanol as a Chiral Synthon

An In-Depth Technical Guide to (R)-(+)-2-Methyl-1-phenyl-1-propanol for Advanced Research

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol of considerable importance in the fields of organic synthesis and pharmaceutical development.[1] Its molecular architecture, featuring a stereogenic carbinol center bonded to a phenyl and an isopropyl group, makes it a highly valuable chiral building block.[1] This compound, registered under CAS number 14898-86-3, serves as a critical starting material for introducing specific, predetermined chirality into more complex molecules.[1][2] In the pharmaceutical industry, the use of single-enantiomer compounds is paramount, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic pathways.[1] (R)-(+)-2-Methyl-1-phenyl-1-propanol provides a reliable route to access these enantiomerically pure compounds, making it an indispensable tool for researchers focused on asymmetric synthesis and the development of novel therapeutics.[1]

Molecular Structure and Stereochemical Integrity

The defining characteristic of (R)-(+)-2-Methyl-1-phenyl-1-propanol is its chirality, which originates from a single stereocenter.

-

IUPAC Name: (1R)-2-methyl-1-phenylpropan-1-ol[3]

-

CAS Number: 14898-86-3[1]

-

Molecular Formula: C₁₀H₁₄O[3]

-

Molecular Weight: 150.22 g/mol [3]

The absolute configuration of the stereocenter is designated as '(R)' based on the Cahn-Ingold-Prelog (CIP) priority rules. The chiral carbon is the one bonded to the hydroxyl (-OH) group. The four substituents attached to this center are prioritized as follows:

-

-OH (hydroxyl group): Highest priority due to the high atomic number of oxygen.[1]

-

-C₆H₅ (phenyl group): Second priority.[1]

-

-CH(CH₃)₂ (isopropyl group): Third priority.[1]

-

-H (hydrogen atom): Lowest priority.[1]

When viewed with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (hydroxyl → phenyl → isopropyl) proceeds in a clockwise direction, thus assigning the '(R)' configuration.

Caption: 2D structure of (R)-(+)-2-Methyl-1-phenyl-1-propanol.

Core Physical and Chemical Properties

The utility of a chemical compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. A summary for (R)-(+)-2-Methyl-1-phenyl-1-propanol is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 124-125 °C at 15 mmHg | [4] |

| Density | 0.964 g/mL | [4] |

| Refractive Index (n20/D) | 1.513 - 1.5155 | [4][5] |

| Solubility | Not miscible or difficult to mix in water | [4][6] |

| Vapor Pressure | 0.0678 mmHg at 25 °C | [2] |

| pKa | 14.29 ± 0.20 (Predicted) | [2] |

| Flash Point | 86 °C (187 °F) | [4] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Profile

Structural elucidation and purity assessment of (R)-(+)-2-Methyl-1-phenyl-1-propanol are routinely performed using standard spectroscopic methods. Data is publicly available across various databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound.[3] ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A characteristic broad absorption in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H bond of the alcohol group.

-

Mass Spectrometry (MS): Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

Synthesis and Chemical Reactivity

Synthesis Pathways

The primary route for producing enantiomerically pure (R)-(+)-2-Methyl-1-phenyl-1-propanol is through the asymmetric reduction of its prochiral ketone precursor, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] This transformation requires a high degree of stereochemical control, often achieved using chiral catalysts or biological systems.

Another documented method involves a Grignard reaction. A patent describes a process where magnesium chips are reacted with chlorobenzene to form a Grignard reagent, which then reacts with isobutyraldehyde to yield the target alcohol.[8]

Key Chemical Reactions

As a versatile chiral building block, (R)-(+)-2-Methyl-1-phenyl-1-propanol participates in several fundamental organic reactions.

-

Oxidation to the Corresponding Ketone: The secondary alcohol functionality can be readily oxidized to form the ketone, 2-methyl-1-phenylpropan-1-one.[1] This is a foundational transformation in organic synthesis, achievable with a variety of oxidizing agents, from classic reagents like chromic acid to more modern catalytic systems.[1]

-

Role as a Chiral Auxiliary: The hydroxyl group can be derivatized to act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on other parts of a molecule before being cleaved and recovered.

Applications in Drug Development and Asymmetric Synthesis

The principal application of (R)-(+)-2-Methyl-1-phenyl-1-propanol is as a chiral building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its defined stereocenter is incorporated into the final target molecule, ensuring the desired biological activity. Phenylpropanol derivatives are frequently investigated in medicinal chemistry and are integral to the synthesis of complex molecules like certain beta-adrenoblockers.[1]

It is also employed in biocatalytic processes, such as in baker's yeast-mediated asymmetric reductions of other compounds, highlighting its utility in green chemistry approaches.[4][6]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Work in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[10] Keep away from open flames, hot surfaces, and other sources of ignition.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[9][10] Keep containers tightly closed.[10] It should be stored away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][11]

-

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9][10]

-

Skin Contact: Wash off immediately with plenty of water.[9][10]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[9][10] In all cases of significant exposure, seek medical attention.[9]

-

Experimental Protocol: Oxidation to 2-Methyl-1-phenyl-1-propanone

This protocol describes a classic method for the oxidation of a secondary alcohol to a ketone using a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). This procedure must be conducted with extreme caution in a fume hood due to the high toxicity and carcinogenicity of Cr(VI) reagents.

Objective: To oxidize (R)-(+)-2-Methyl-1-phenyl-1-propanol to the corresponding ketone.

Materials:

-

(R)-(+)-2-Methyl-1-phenyl-1-propanol

-

Acetone (anhydrous)

-

Jones Reagent (CrO₃ in H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of (R)-(+)-2-Methyl-1-phenyl-1-propanol in 50 mL of acetone.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Addition of Oxidant: Prepare the Jones reagent. Add the Jones reagent dropwise from a dropping funnel to the stirred alcohol solution. Monitor the reaction color; a persistent orange-brown color indicates that the oxidation is complete.

-

Quenching: Once the addition is complete and the reaction is stirred for an additional 30 minutes, quench the reaction by carefully adding isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.

-

Workup - Extraction: Remove the flask from the ice bath. Decant the supernatant liquid into a separatory funnel. Wash the remaining chromium salts with diethyl ether (2 x 30 mL) and add the washings to the separatory funnel.

-

Washing: Wash the combined organic layers sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent (diethyl ether and acetone) using a rotary evaporator to yield the crude ketone product.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-Methyl-1-phenyl-1-propanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8 [chemicalbook.com]

- 7. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Structure and stereochemistry of (R)-(+)-2-Methyl-1-phenyl-1-propanol

An In-Depth Technical Guide to (R)-(+)-2-Methyl-1-phenyl-1-propanol: Structure, Synthesis, and Applications

Introduction

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol that has garnered significant attention in the fields of organic chemistry and pharmaceutical development. Its value is rooted in its defined stereochemistry, which makes it a crucial and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] The presence of a phenyl group and an isopropyl group attached to a stereogenic carbinol center provides a unique structural motif essential for introducing chirality into target molecules. This guide offers a comprehensive overview of its structure, stereochemistry, synthesis, and key applications, tailored for researchers and professionals in drug development and fine chemical synthesis.

Molecular Structure and Stereochemistry

The fundamental identity of (R)-(+)-2-Methyl-1-phenyl-1-propanol is defined by its unique three-dimensional arrangement.

Core Properties

A summary of the compound's essential identifiers and properties is presented below.

| Property | Value | Source |

| IUPAC Name | (1R)-2-methyl-1-phenylpropan-1-ol | [2] |

| CAS Number | 14898-86-3 | [1][3] |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2] |

Elucidation of the Chiral Center and Absolute Configuration

The chirality of the molecule originates from a single stereocenter at the carbon atom bonded to the hydroxyl (-OH) group, the phenyl group, an isopropyl group, and a hydrogen atom (C1).[1] The absolute configuration of this stereocenter is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment of CIP Priorities:

-

-OH (hydroxyl group): Highest priority (1) due to the high atomic number of oxygen.[1]

-

-C₆H₅ (phenyl group): Second priority (2).[1]

-

-CH(CH₃)₂ (isopropyl group): Third priority (3).[1]

-

-H (hydrogen atom): Lowest priority (4).[1]

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, confirming the (R) configuration. The "(+)" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[3]

Caption: 3D representation and CIP priorities of (R)-(+)-2-Methyl-1-phenyl-1-propanol.

Synthesis and Enantioselective Methodologies

The production of enantiomerically pure (R)-(+)-2-Methyl-1-phenyl-1-propanol is paramount for its application in asymmetric synthesis. The most effective strategies involve the stereoselective reduction of a prochiral precursor.

Primary Synthetic Route: Asymmetric Reduction of a Prochiral Ketone

The asymmetric reduction of 2-methyl-1-phenyl-1-propanone (isobutyrophenone) is the principal and most efficient method for synthesizing the (R)-enantiomer.[1] This approach is favored because it allows for direct control over the stereochemistry at the newly formed chiral center.

Causality: The choice of a chiral reducing agent or a catalyst system with chiral ligands creates a diastereomeric transition state. This energetically favors the hydride attack on one specific face of the planar carbonyl group, leading to the preferential formation of one enantiomer. Biocatalytic methods, such as using alcohol dehydrogenases (ADHs) or whole-cell systems like Saccharomyces cerevisiae (baker's yeast), are also highly effective and offer environmentally benign alternatives.[4][5]

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a representative example of a baker's yeast-mediated reduction, a common method for achieving high enantioselectivity.

-

Preparation of the Medium: In a sterile flask, dissolve 50 g of sucrose in 500 mL of lukewarm water. Add 20 g of dry baker's yeast (Saccharomyces cerevisiae) and stir until a uniform suspension is achieved.

-

Activation: Allow the yeast to activate for 30 minutes at approximately 30-35°C.

-

Substrate Addition: Add 1.0 g of 2-methyl-1-phenyl-1-propanone to the yeast suspension.

-

Reaction: Maintain the mixture at a constant temperature (around 30°C) and stir gently for 48-72 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Extraction: After the reaction is complete, add diatomaceous earth (Celite) to the mixture and filter to remove the yeast cells. Saturate the aqueous filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-(+)-2-Methyl-1-phenyl-1-propanol.

Caption: General workflow for the asymmetric synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of (R)-(+)-2-Methyl-1-phenyl-1-propanol are confirmed through its physical properties and spectroscopic data.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid or white crystalline solid | [3][6] |

| Boiling Point | 124-125 °C at 15 mmHg | [7] |

| Solubility | Soluble in organic solvents; sparingly soluble in water.[3][8] | |

| Optical Rotation | Specific Rotation [α] = +7.5° | [3] |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint of the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a doublet for the benzylic proton (CH-OH), a multiplet for the isopropyl methine proton, and two distinct doublets for the diastereotopic methyl protons of the isopropyl group, along with a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbinol carbon (C-OH) around 70-80 ppm, signals for the aromatic carbons, and distinct signals for the isopropyl carbons.[9]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[2][10] C-H stretches for the aromatic and aliphatic parts, and C=C stretching bands for the phenyl ring will also be present.

-

Mass Spectrometry (GC-MS): Mass spectrometry data can be used to confirm the molecular weight (150.22 g/mol ).[2][11]

Applications in Drug Development and Asymmetric Synthesis

The primary utility of (R)-(+)-2-Methyl-1-phenyl-1-propanol lies in its role as a chiral precursor in the synthesis of high-value, enantiomerically pure compounds.

-

Chiral Building Block: It serves as a key starting material for introducing a specific stereocenter into larger molecules. This is particularly critical in the pharmaceutical industry, where the biological activity of a drug often resides in a single enantiomer.[1]

-

Pharmaceutical Intermediates: Phenylpropanol derivatives are integral to the synthesis of various biologically active molecules, including certain beta-adrenoblockers.[1] The defined stereochemistry of this alcohol is transferred to the final active pharmaceutical ingredient (API).

-

Asymmetric Reactions: The compound is employed in baker's yeast-mediated asymmetric reduction processes for synthesizing specific cinnamaldehyde derivatives, which are important single-enantiomer intermediates.[1][8]

-

Chiral Auxiliaries and Ligands: While primarily used as a building block, chiral alcohols of this class are foundational to the development of chiral auxiliaries and ligands for metal-catalyzed asymmetric reactions.[12][13][14]

Conclusion

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a high-value chiral alcohol whose importance is firmly established in modern organic synthesis and medicinal chemistry. Its well-defined stereocenter, coupled with efficient and highly selective synthetic routes, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its structure, properties, and reaction methodologies is crucial for leveraging its full potential in the creation of novel, enantiomerically pure chemical entities.

References

- Benchchem. A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Phenyl-1-decanol.

- Catalysis Science & Technology (RSC Publishing). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system.

- ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews.

- Benchchem. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3.

- PubChem. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O.

- SpectraBase. 2-Methyl-1-phenyl-propan-1-ol.

- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

- Guidechem. (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL 14898-86-3 wiki.

- PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS.

- PubChem. 2-Methyl-1-phenyl-1-propanol | C10H14O.

- Chem-Impex. 2-Methyl-1-phenyl-2-propanol.

- ChemicalBook. (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL(14898-86-3) IR Spectrum.

- Alfa Chemistry. CAS 611-69-8 2-Methyl-1-phenyl-1-propanol.

- SpectraBase. 2-Methyl-1-phenyl-propan-1-ol - Optional[MS (GC)] - Spectrum.

- Fisher Scientific. 2-Methyl-1-phenyl-1-propanol, 98%.

- ChemicalBook. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL(14898-86-3) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

(R)-(+)-2-Methyl-1-phenyl-1-propanol: A Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chirality in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical development, the control of stereochemistry is paramount. The biological activity of complex molecules is often dictated by the precise three-dimensional arrangement of their atoms. (R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol that has emerged as a crucial and versatile building block for introducing chirality into target molecules.[1] Its value lies in the stereogenic carbinol center, featuring a phenyl and an isopropyl group, which provides a defined stereochemical foundation for constructing enantiomerically pure compounds.[1] Single-enantiomer compounds frequently exhibit superior or distinct biological activity compared to their racemic mixtures, making this (R)-enantiomer a critical reagent in drug design and the synthesis of high-value fine chemicals.[1] This guide provides an in-depth examination of its properties, synthesis, and key applications.

Physicochemical and Stereochemical Properties

A thorough understanding of a building block's fundamental properties is essential for its effective application in synthesis.

Stereochemical Profile: The chirality of (R)-(+)-2-Methyl-1-phenyl-1-propanol originates from its single stereocenter. This is the carbon atom (C1) bonded to the hydroxyl (-OH) group, a phenyl group, an isopropyl group, and a hydrogen atom.[1] According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of this center is designated as (R).[1]

Physical Data Summary: The following table summarizes the key physicochemical properties of (R)-(+)-2-Methyl-1-phenyl-1-propanol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| IUPAC Name | (1R)-2-methyl-1-phenylpropan-1-ol | [2] |

| CAS Number | 14898-86-3 | [1] |

| Appearance | Data not consistently available | |

| Boiling Point | ~217-219°C | [3] |

| Solubility | Not miscible or difficult to mix in water | [4] |

Synthesis of Enantiopure (R)-(+)-2-Methyl-1-phenyl-1-propanol

The efficient synthesis of this chiral alcohol is critical for its accessibility and application. The primary strategies involve the asymmetric reduction of a prochiral ketone precursor or the resolution of a racemic mixture.

Asymmetric Reduction of 2-Methyl-1-phenyl-1-propanone

The most direct and atom-economical approach is the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] This method relies on chiral catalysts or reagents to control the facial selectivity of hydride addition to the carbonyl group, yielding the (R)-alcohol with high enantiomeric excess (e.e.).[1]

1. Catalytic Asymmetric Hydrogenation (ATH): This powerful technique uses a chiral transition metal catalyst, often a ruthenium complex with a chiral ligand, to transfer hydrogen from a source like isopropanol or formic acid to the ketone.[1][5] The success of this method hinges on the catalyst's ability to create a chiral environment that differentiates between the two faces of the ketone.[1]

// Nodes sub [label="2-Methyl-1-phenyl-1-propanone\n(Prochiral Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="[Ru(arene)(chiral diamine)]\nChiral Ruthenium Catalyst", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; h_source [label="H-Source\n(e.g., Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="(R)-(+)-2-Methyl-1-phenyl-1-propanol\n(Chiral Alcohol)", fillcolor="#E6F4EA", fontcolor="#202124"]; byprod [label="Acetone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> prod [label="Asymmetric Transfer\nHydrogenation", color="#34A853", fontcolor="#34A853"]; cat -> prod [style=dashed, arrowhead=tee, color="#4285F4"]; h_source -> prod [color="#34A853"]; h_source -> byprod [style=dashed, arrowhead=open, label="Oxidation", color="#EA4335"]; } } Caption: Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone.

2. Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) from organisms like Saccharomyces cerevisiae (baker's yeast), offer a green and highly selective alternative.[1][6] Whole-cell biocatalysts or isolated enzymes can reduce the ketone with exceptional enantioselectivity, often approaching 100% e.e.[6][7]

Classical Resolution of Racemic 2-Methyl-1-phenyl-1-propanol

This traditional method involves separating a racemic mixture of the alcohol. Since enantiomers cannot be separated directly by standard crystallization, they must first be converted into a pair of diastereomers, which have different physical properties.

Workflow for Classical Resolution:

-

Derivatization: The racemic alcohol is reacted with a chiral resolving agent, typically a chiral carboxylic acid or its derivative (like phthalic anhydride followed by a chiral amine), to form a mixture of two diastereomeric esters or salts.[1]

-

Fractional Crystallization: The diastereomers, now having different solubilities, are separated by careful crystallization from a suitable solvent.[1]

-

Hydrolysis: The separated diastereomer is hydrolyzed to cleave the auxiliary, yielding the enantiomerically pure (R)-alcohol and recovering the resolving agent.

// Nodes start [label="Racemic Alcohol\n(R/S mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="React with Chiral\nResolving Agent (+)-A", fillcolor="#FEF7E0", fontcolor="#202124"]; step2 [label="Diastereomeric Mixture\n(R-A and S-A)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Fractional Crystallization", fillcolor="#FEF7E0", fontcolor="#202124"]; step4a [label="Isolated Diastereomer\n(e.g., R-A)", fillcolor="#E8F0FE", fontcolor="#202124"]; step4b [label="Diastereomer in Filtrate\n(e.g., S-A)", fillcolor="#FCE8E6", fontcolor="#202124"]; step5 [label="Hydrolysis", fillcolor="#FEF7E0", fontcolor="#202124"]; end [label="Enantiopure (R)-Alcohol", fillcolor="#E6F4EA", fontcolor="#202124"]; recycle [label="Recovered Agent\n(+)-A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> step1 [color="#4285F4"]; step1 -> step2 [color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> step4a [label="Crystals", color="#34A853"]; step3 -> step4b [label="Mother Liquor", color="#EA4335"]; step4a -> step5 [color="#4285F4"]; step5 -> end [color="#34A853"]; step5 -> recycle [style=dashed, arrowhead=open, color="#5F6368"]; } } Caption: General workflow for classical resolution via diastereomers.

Applications in Asymmetric Synthesis

The utility of (R)-(+)-2-Methyl-1-phenyl-1-propanol stems from its application as both a chiral building block, where its stereocenter is incorporated into the final product, and as a chiral auxiliary, which is removed after directing a stereoselective transformation.

Role as a Chiral Auxiliary

A chiral auxiliary is a group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[8] The steric and electronic properties of the auxiliary create a biased environment, forcing reagents to approach from a specific face.[1] While (R)-(+)-2-Methyl-1-phenyl-1-propanol itself is less common as a named auxiliary compared to structures like Evans oxazolidinones or pseudoephedrine, its structural motifs are relevant to the principles of steric shielding.[8] The bulky isopropyl and phenyl groups can effectively shield one face of a molecule it is attached to, directing alkylation or acylation reactions, for example. After the desired stereocenter is created, the auxiliary is cleaved and can be recovered.

Use as a Versatile Chiral Building Block

The primary and most significant application is its role as a chiral building block where its C1 stereocenter is retained in the final molecular architecture.[1] This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules. Phenylpropanol derivatives are integral to the synthesis of complex molecules, including certain beta-adrenoblockers.[1]

Protocol: Oxidation to the Corresponding Ketone A common transformation is the oxidation of the secondary alcohol back to the ketone, 2-methyl-1-phenylpropan-1-one. This reaction is fundamental if the alcohol is used, for example, to resolve a different part of a molecule before being reverted to a carbonyl for further reactions.

-

Setup: Dissolve (R)-(+)-2-Methyl-1-phenyl-1-propanol in a suitable solvent (e.g., acetic acid or an appropriate buffer).

-

Reagent Addition: Slowly add a suitable oxidizing agent. Common choices include chromic acid or potassium permanganate.[1]

-

Reaction: Stir the mixture at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

-

Workup: Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate the solution.

-

Purification: Purify the resulting ketone by column chromatography or distillation.

This strategic oxidation/reduction allows the chiral center to be used as a temporary control element within a larger synthetic scheme.

Case Studies in Pharmaceutical and Fine Chemical Synthesis

The phenylpropanol scaffold is a key feature in many pharmaceutical agents. For instance, chiral amino alcohols like norephedrine are structurally related and their syntheses often involve similar precursors.[9][10] The asymmetric reduction of substituted propiophenones is a key step in producing active pharmaceutical ingredients (APIs), where the chirality is essential for therapeutic efficacy.[3] The use of (R)-(+)-2-Methyl-1-phenyl-1-propanol and its derivatives allows for the construction of specific enantiomers required for targeted biological activity.[3][9]

Conclusion

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a high-value chiral building block whose importance is firmly established in modern organic synthesis. Its defined stereocenter, coupled with efficient synthetic routes via asymmetric reduction, makes it an indispensable tool for researchers. Its application as a foundational chiral unit in the construction of complex, enantiomerically pure molecules underscores its critical role in the advancement of pharmaceutical development and fine chemical manufacturing.

References

-

(R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O. PubChem. [Link]

- 2- methyl-1-phenyl-1-propanol preparation method.

-

2-Methyl-1-phenyl-1-propanol | C10H14O. PubChem. [Link]

-

Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Hungarian Journal of Industry and Chemistry. [Link]

-

Hoover, F. W., & Hass, H. B. (1941). SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES. The Journal of Organic Chemistry, 06(3), 405–409. [Link]

-

Synthesis of 2-phenylpropanol. PrepChem.com. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Goda, S. T., et al. (2009). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Center for Biotechnology Information. [Link]

-

Ganesan, M., & Balaraman, E. (2016). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences, 128(9), 1439–1446. [Link]

-

Understanding the Chemistry of 1-Phenyl-1-propanol: A Supplier's Perspective. LinkedIn. [Link]

-

Ohno, A., et al. (1981). Asymmetric reductions catalysed by chiral shift reagents. Journal of the Chemical Society, Chemical Communications, (6), 296. [Link]

-

2-Methyl-1-phenyl-2-propanol (HMDB0031570). Human Metabolome Database. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8 [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of (R)-(+)-2-Methyl-1-phenyl-1-propanol in common organic solvents

An In-Depth Technical Guide to the Solubility of (R)-(+)-2-Methyl-1-phenyl-1-propanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility for a Chiral Building Block

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol with significant applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.[1] Its utility as a chiral building block and resolving agent hinges on its behavior in various solvent systems.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This guide provides a comprehensive analysis of the solubility characteristics of (R)-(+)-2-Methyl-1-phenyl-1-propanol, grounded in physicochemical principles and established experimental methodologies.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2][3] (R)-(+)-2-Methyl-1-phenyl-1-propanol possesses a distinct molecular structure that influences its interaction with different solvents.

Molecular Structure:

-

Polar Head: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[4][5] This feature promotes solubility in polar solvents.

-

Non-polar Tail: The molecule also contains a non-polar phenyl ring and an isopropyl group, which contribute to its lipophilic character.[1] These features enhance solubility in non-polar solvents.

This amphiphilic nature suggests that (R)-(+)-2-Methyl-1-phenyl-1-propanol will exhibit a range of solubilities across the spectrum of common organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | [6][7] |

| Molecular Weight | 150.22 g/mol | [6][7] |

| Appearance | Clear colorless liquid | [8] |

| XLogP3 | 2.4 |[6] |

The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not extremely hydrophobic.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Solubility Behavior |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The relatively short carbon chains of these solvents can also interact favorably with the non-polar parts of the molecule.[5][9] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of (R)-(+)-2-Methyl-1-phenyl-1-propanol. The absence of a hydrogen bond-donating group in the solvent might slightly limit solubility compared to protic solvents. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The phenyl and isopropyl groups of the solute can interact with non-polar solvents through van der Waals forces.[4] However, the polar hydroxyl group may not be well-solvated, potentially limiting overall solubility, especially in highly non-polar aliphatic solvents like hexane. Toluene, being aromatic, may offer more favorable π-stacking interactions with the phenyl ring. |

| Aqueous | Water | Low / Sparingly Soluble | Although the hydroxyl group can form hydrogen bonds with water, the large non-polar phenyl and isopropyl groups disrupt the hydrogen-bonding network of water, making solvation energetically unfavorable.[4][10][11] This is consistent with observations that alcohols with more than four to five carbon atoms have limited water solubility.[5][9] |

Experimental Determination of Solubility

For precise and reliable data, experimental determination of solubility is essential. The following section outlines a robust, self-validating protocol for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

(R)-(+)-2-Methyl-1-phenyl-1-propanol

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-(+)-2-Methyl-1-phenyl-1-propanol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of (R)-(+)-2-Methyl-1-phenyl-1-propanol.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of (R)-(+)-2-Methyl-1-phenyl-1-propanol.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Theoretical Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can provide valuable predictions of solubility. Models such as the modified Apelblat equation, the Wilson model, and the NRTL model are often used to correlate the solubility of pharmaceuticals in various solvents at different temperatures.[12] Additionally, group contribution methods like UNIFAC can estimate activity coefficients, which are then used to predict solubility.[13] These computational approaches can be powerful tools for solvent screening in the early stages of process development.

Intermolecular Interactions Governing Solubility

The following diagram illustrates the key intermolecular forces at play when (R)-(+)-2-Methyl-1-phenyl-1-propanol is dissolved in different types of solvents.

Caption: Key intermolecular interactions between (R)-(+)-2-Methyl-1-phenyl-1-propanol and different solvent classes.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility of (R)-(+)-2-Methyl-1-phenyl-1-propanol in common organic solvents. Based on its amphiphilic molecular structure, it is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and have lower solubility in non-polar and aqueous media. For precise quantitative data, the detailed shake-flask experimental protocol is recommended. A thorough understanding of the solubility of this important chiral alcohol is crucial for its effective application in synthesis, purification, and formulation within the pharmaceutical and chemical industries.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-(+)-2-Methyl-1-phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

Mohammadi, A. H., et al. (2022). Modeling hydrogen solubility in alcohols using machine learning models and equations of state. Scientific Reports, 12(1), 1-15. Retrieved from [Link]

-

Coley, C. W., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

Coley, C. W., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

Shayanfar, A., & Jouyban, A. (2020). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. Journal of Molecular Liquids, 318, 114051. Retrieved from [Link]

-

meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules [Video]. YouTube. Retrieved from [Link]

-

Jouyban, A., & Acree, Jr., W. E. (2025). A model to predict the solubility of drugs in ethanol + propylene glycol mixtures at various temperatures. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Ferraz, C., et al. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Lorenz, H., & Seidel-Morgenstern, A. (n.d.). The potential of chiral solvents in enantioselective crystallization. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-1-propanol with Benzene and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-1-phenyl-1-propanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data interpretation for (R)-(+)-2-Methyl-1-phenyl-1-propanol

An In-depth Technical Guide to the Spectroscopic Interpretation of (R)-(+)-2-Methyl-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical industry, often serving as a key building block in the asymmetric synthesis of bioactive molecules. Its precise three-dimensional structure necessitates unambiguous characterization, a task for which spectroscopic methods are indispensable. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and aims to provide not just data, but a coherent narrative of how these techniques collectively elucidate and confirm the molecular structure.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data. Each unique chemical environment within the molecule will give rise to distinct signals in the various spectra. The diagram below illustrates the IUPAC numbering and proton/carbon designations that will be used throughout this guide.

Figure 1: Structure of (R)-(+)-2-Methyl-1-phenyl-1-propanol with key atoms labeled.

¹H NMR Spectroscopy: Elucidating the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Features

Based on the structure, we can predict the following signals:

-

Phenyl Protons (H-5 to H-10): These five protons on the aromatic ring will appear as a complex multiplet, typically in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the ring current.

-

Benzylic Proton (H-1): This proton is attached to the carbon bearing both the phenyl group and the hydroxyl group. It will be deshielded and is expected to appear as a doublet.

-

Methine Proton (H-2): This proton is adjacent to the isopropyl group's methyl groups and the benzylic carbon. It will likely appear as a multiplet.

-

Methyl Protons (H-3 and H-4): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center at C-1. Therefore, they are chemically non-equivalent and should give rise to two separate signals, each appearing as a doublet.

-

Hydroxyl Proton (OH): The chemical shift of the alcohol proton is variable and concentration-dependent. It often appears as a broad singlet.[1][2] Its signal may disappear upon shaking the sample with D₂O.[3]

Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons of (R)-(+)-2-Methyl-1-phenyl-1-propanol.

| Proton(s) | Designation | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl | H-5 to H-10 | ~ 7.20 - 7.40 | Multiplet | 5H |

| Benzylic CH | H-1 | ~ 4.5 - 4.7 | Doublet | 1H |

| Isopropyl CH | H-2 | ~ 1.9 - 2.1 | Multiplet | 1H |

| Hydroxyl | OH | Variable (e.g., ~ 2.0 - 2.5) | Singlet (broad) | 1H |

| Methyl | H-3 / H-4 | ~ 0.9 - 1.1 and ~ 0.7 - 0.9 | Doublet | 3H + 3H |

The diastereotopic nature of the methyl groups leads to two distinct doublet signals.

Experimental Protocol: ¹H NMR Sample Preparation

-

Sample Preparation: Weigh approximately 5-10 mg of (R)-(+)-2-Methyl-1-phenyl-1-propanol directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons in a molecule and their chemical environment.

Predicted ¹³C NMR Spectral Features

-

Aromatic Carbons (C-5 to C-10): The phenyl ring will show four signals: one for the ipso-carbon (C-5), one for the para-carbon (C-8), and two for the two pairs of ortho- (C-6, C-10) and meta- (C-7, C-9) carbons. These typically appear between 125 and 145 ppm.

-

Benzylic Carbon (C-1): The carbon atom attached to the hydroxyl group is expected to be in the range of 50-80 ppm.[2]

-

Methine Carbon (C-2): The isopropyl methine carbon signal will appear further upfield.

-

Methyl Carbons (C-3 and C-4): The two diastereotopic methyl carbons will give rise to two distinct signals in the aliphatic region.

Interpretation of the ¹³C NMR Spectrum

The table below outlines the anticipated chemical shifts for the carbon atoms.

| Carbon(s) | Designation | Expected Chemical Shift (δ, ppm) |

| Phenyl (ipso) | C-5 | ~ 140 - 145 |

| Phenyl (ortho) | C-6, C-10 | ~ 126 - 129 |

| Phenyl (meta) | C-7, C-9 | ~ 128 - 130 |

| Phenyl (para) | C-8 | ~ 127 - 129 |

| Benzylic CHOH | C-1 | ~ 75 - 80 |

| Isopropyl CH | C-2 | ~ 35 - 40 |

| Methyl | C-3 / C-4 | ~ 18 - 22 (two signals) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Predicted IR Absorption Bands

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.[1][2][4]

-

C-H Stretches (sp³): Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in the alkyl part of the molecule.

-

C-H Stretches (sp²): Absorptions just above 3000 cm⁻¹ are due to the C-H bonds of the aromatic ring.

-

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

-

C-O Stretch: A strong absorption band for the C-O single bond of the alcohol is expected in the range of 1000-1260 cm⁻¹.[4]

Interpretation of the IR Spectrum

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Alkyl | C-H Stretch | < 3000 | Medium-Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Alcohol | C-O Stretch | 1000 - 1260 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid (R)-(+)-2-Methyl-1-phenyl-1-propanol directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press and collect the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Fragmentation Pattern

The molecular formula of (R)-(+)-2-Methyl-1-phenyl-1-propanol is C₁₀H₁₄O, giving it a molecular weight of 150.22 g/mol .[5] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 150. Key fragmentation pathways for benzylic alcohols often involve the loss of small, stable molecules or radicals.

Figure 2: Proposed mass spectrometry fragmentation pathway for (R)-(+)-2-Methyl-1-phenyl-1-propanol.

-

m/z = 150: The molecular ion peak.

-

m/z = 107: A prominent peak resulting from the loss of an isopropyl radical (•C₃H₇), which is a stable secondary radical. This corresponds to the [C₆H₅CHOH]⁺ fragment. This is a very common fragmentation for this molecule.[5]

-

m/z = 91: Loss of the entire -CH(OH)CH(CH₃)₂ group could lead to the tropylium ion [C₇H₇]⁺, a common fragment for compounds containing a benzyl group.

-

m/z = 79 and 77: The fragment at m/z 107 can lose carbon monoxide (CO) to form a fragment at m/z 79.[6] Further loss of H₂ can lead to the phenyl cation at m/z = 77.[7]

Interpretation of the Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 150 | [C₁₀H₁₄O]⁺˙ | Molecular Ion (M⁺) |

| 107 | [C₆H₅CHOH]⁺ | Loss of •C₃H₇ from M⁺ (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 79 | [C₆H₇]⁺ | From m/z 107 by loss of CO |

| 77 | [C₆H₅]⁺ | Phenyl cation, from m/z 79 by loss of H₂ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization and Analysis: The eluted compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of (R)-(+)-2-Methyl-1-phenyl-1-propanol. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, IR spectroscopy identifies the key hydroxyl and aromatic functional groups, and mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. This multi-technique approach ensures the identity and purity of this important chiral building block, which is a critical requirement in the fields of pharmaceutical research and development.

References

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

-

SpectraBase. 2-Methyl-1-phenyl-propan-1-ol. [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. [Link]

-

University of Calgary. Mass Spectroscopy. [Link]

-

PubChem. 2-Methyl-1-phenyl-1-propanol. [Link]

-

PubChem. (R)-(+)-2-Methyl-1-phenyl-1-propanol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. brainly.in [brainly.in]

Fundamental principles of asymmetric synthesis using chiral alcohols

An In-Depth Technical Guide Topic: Fundamental Principles of Asymmetric Synthesis Using Chiral Alcohols Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries where the biological activity of a molecule is often dictated by its absolute stereochemistry. Chiral alcohols have emerged as a versatile and powerful class of molecules for inducing stereoselectivity in chemical transformations. This technical guide provides a comprehensive overview of the fundamental principles governing the use of chiral alcohols in asymmetric synthesis. We will explore their application as chiral auxiliaries, as ligands in metal-catalyzed reactions, and as organocatalysts, delving into the mechanistic underpinnings that drive stereochemical control. Through detailed explanations, field-proven protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to rationally select and effectively implement chiral alcohol-based strategies in their synthetic endeavors.

Introduction: The Central Role of Chirality in Synthesis

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In a biological context, these enantiomers can exhibit dramatically different pharmacological, toxicological, and metabolic profiles due to the chiral nature of their protein targets (enzymes, receptors). Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance.[1]

Asymmetric synthesis is the process by which an achiral unit in a substrate is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced.[2] This is achieved by introducing a chiral influence into the reaction environment. Chiral alcohols, readily available from the "chiral pool" of natural products (like amino acids, terpenes, and tartrates) or accessible through reliable synthetic methods, serve as one of the most effective sources of this chiral influence.[3] Their utility stems from their ability to form predictable, sterically defined transition states, thereby directing the approach of a reactant to one of the two prochiral faces of a substrate.

This guide will dissect the three primary strategies for employing chiral alcohols to achieve stereocontrol:

-

Chiral Auxiliaries: A chiral alcohol-derived unit is temporarily attached to the substrate to direct a diastereoselective transformation.

-

Chiral Ligands and Catalysts: Chiral alcohols or their derivatives are used to create a chiral coordination sphere around a metal center, which then catalyzes an enantioselective reaction.

-

Organocatalysis: The chiral alcohol itself, or a derivative, functions as a metal-free catalyst.[4]

Chiral Alcohols as Removable Steering Groups: The Auxiliary Approach

The chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] Amino alcohols are particularly valuable precursors for some of the most successful chiral auxiliaries, most notably the oxazolidinones popularized by David A. Evans.[1][]

Mechanism of Stereodirection: Evans' Oxazolidinone Auxiliaries

Evans' auxiliaries are typically prepared from readily available chiral amino alcohols.[1][6] The substrate, often a carboxylic acid, is acylated onto the nitrogen of the oxazolidinone to form an imide.[1] The key to their success lies in the formation of a rigid and predictable chelated enolate upon deprotonation.

The stereochemical outcome of subsequent reactions, such as alkylations or aldol additions, is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring (derived from the amino alcohol). This substituent effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[1][7]

Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Auxiliary

This protocol describes the diastereoselective aldol addition of a propionyl-oxazolidinone imide to benzaldehyde, a classic example of this methodology.

Step 1: Enolization

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add di-n-butylboryl triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the Z-enolate. The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring transition state.[3][7]

Step 2: Aldol Addition

-

Cool the enolate solution to -78 °C.

-

Add benzaldehyde (1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

Step 3: Work-up and Cleavage

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude aldol adduct can be purified by flash chromatography.

-

To cleave the auxiliary, the adduct is typically treated with a reagent like lithium hydroperoxide (LiOOH) or lithium benzyloxide to yield the chiral β-hydroxy acid without epimerization of the newly formed stereocenters.

Chiral Alcohols as Catalysts and Ligands

Perhaps the most powerful application of chiral alcohols is in the formulation of asymmetric catalysts. Here, the chiral alcohol or a derivative acts as a ligand that coordinates to a metal center, creating a chiral environment that forces the catalyzed reaction to proceed enantioselectively.[8]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9][10] The catalyst is a chiral oxazaborolidine, which is prepared by the condensation of borane (BH₃) with a chiral amino alcohol, typically derived from the amino acid proline.[9][10]

Mechanism of Action: The reaction proceeds through a well-defined catalytic cycle.[11][12]

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the stoichiometric reducing agent, borane (BH₃). This coordination increases the Lewis acidity of the endocyclic boron atom.[11][12]

-

Substrate Coordination: The ketone substrate coordinates to this now more Lewis-acidic endocyclic boron. The coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky group on the catalyst.[11][12]

-

Hydride Transfer: A hydride is transferred from the complexed borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[11][12] This intramolecular transfer is highly organized and face-selective.

-

Product Release: The resulting alkoxyborane dissociates, and an acidic workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.[11][12]

The CBS reduction is known for its high enantioselectivity (often >95% ee) and broad substrate scope, but it is critical to perform the reaction under strictly anhydrous conditions, as water can negatively impact the enantiomeric excess.[11][12]

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a landmark reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity.[13][14] The catalytic system consists of titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) as the chiral ligand.[13][15] Diethyl tartrate is a C₂-symmetric chiral diol.

The choice of the (+)- or (-)-enantiomer of DET determines which face of the alkene is epoxidized, making the stereochemical outcome highly predictable.[16] The mechanism involves the formation of a dimeric titanium-tartrate complex in solution.[16] The allylic alcohol substrate displaces an isopropoxide ligand, binding to one of the titanium centers. The TBHP oxidant then coordinates, and the oxygen is delivered to the double bond in an intramolecular fashion, with the chiral tartrate ligand directing the facial selectivity.[15][16] This reaction has been instrumental in the total synthesis of numerous complex natural products.[13]

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this reaction allows for the highly enantioselective hydrogenation of ketones and other unsaturated functional groups.[17][18] The most common catalysts are ruthenium complexes bearing a C₂-symmetric diphosphine ligand, such as BINAP, and a chiral diamine ligand.[18][19] While BINAP's chirality is axial, the principles of creating a chiral coordination sphere are central. The development of these catalysts often involves chiral alcohols in the synthesis of the ligands or as components in related systems.

The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the Ru-hydride and the proton on the coordinated amine ligand are transferred to the ketone in a concerted, six-membered pericyclic transition state.[17] This method is so reliable and efficient that it is used on an industrial scale for the synthesis of pharmaceuticals like the antibiotic levofloxacin.[18]

Chiral Diols in Organocatalysis

In recent decades, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has emerged as a third pillar of asymmetric synthesis.[4] Chiral diols, particularly atropisomeric 1,1'-bi-2-naphthol (BINOL), have proven to be effective organocatalysts.[20]

These diols function as chiral Brønsted acids or by forming chiral complexes through hydrogen bonding. They can activate electrophiles, such as aldehydes or imines, by coordinating to them, creating a chiral environment that directs the nucleophilic attack. For instance, BINOL derivatives have been shown to catalyze the asymmetric propargylation of ketones with allenylboronates, affording versatile homopropargylic alcohols in good to excellent yields and enantioselectivities.[20]

Data Summary and Comparison

The choice of method depends heavily on the specific substrate and desired transformation. The following table summarizes the performance of these key methods.

| Method | Chiral Alcohol Type | Transformation | Typical Substrate | Typical ee% | Key Advantage |

| Evans' Auxiliary | Amino alcohol derivative | Aldol reaction, Alkylation | Carboxylic acid derivatives | >95% | Highly predictable, reliable |

| CBS Reduction | Proline-derived amino alcohol | Ketone Reduction | Prochiral ketones | >95% | Broad scope, high ee%[10][21] |

| Sharpless Epoxidation | Diethyl Tartrate (Diol) | Epoxidation | Allylic alcohols | >90% | Predictable face selectivity[22] |

| Noyori Hydrogenation | Ligands derived from chiral precursors | Ketone Hydrogenation | Functionalized ketones | >99% | Industrial scalability, high turnover[17] |

| BINOL Catalysis | Atropisomeric Diol | C-C bond formation | Ketones, Aldehydes | 90-99% | Metal-free, green chemistry[20] |

Conclusion

Chiral alcohols are indispensable tools in the field of asymmetric synthesis. Their versatility allows them to be employed in fundamentally different ways—as covalently bound auxiliaries, as ligands to create chiral metal catalysts, or as metal-free organocatalysts. The success of methods like the Evans' aldol reaction, the CBS reduction, and the Sharpless epoxidation in both academic research and industrial-scale synthesis is a testament to their power and reliability. A deep understanding of the underlying mechanistic principles—chelation, steric hindrance, and the formation of rigid transition states—is crucial for any scientist aiming to construct complex, enantiomerically pure molecules. As the demand for chiral drugs and materials continues to grow, the innovative application of chiral alcohols will undoubtedly remain at the forefront of synthetic chemistry.

References

- A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Phenyl-1-decanol. (n.d.). Benchchem.

- A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. (n.d.). Benchchem.

- Sharpless epoxidation. (n.d.). In Wikipedia.

- Corey–Itsuno reduction. (n.d.). In Wikipedia.

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.

- Noyori Hydrogenation. (n.d.). NROChemistry.

- Corey-Bakshi-Shibata Reduction. (n.d.). Alfa Chemistry.

- Corey–Itsuno reduction. (n.d.). Grokipedia.

- Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications. (n.d.). PPTX.

- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube.

- Sharpless Asymmetric Epoxidation. (n.d.). ResearchGate.

- Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute.

- Sharpless epoxidation. (n.d.). Name-Reaction.com.

- Asymmetric hydrogenation. (n.d.). In Wikipedia.

- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 101(1), 1-28.

- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group.

- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2020). MDPI.

- Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021). Organometallics - ACS Publications.

- Noyori asymmetric hydrogenation. (n.d.). PPTX - Slideshare.

- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2020). MDPI.

- Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub.

- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). PubMed.

- Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. (2010). Taylor & Francis Online.

- Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.

- New enantioselective catalysts based on chiral amino alcohols. (1998). PolyU Electronic Theses.

- Chapter 5: Principles of Asymmetric Synthesis. (2007). The Royal Society of Chemistry.

- Asymmetric Guerbet Reaction to Access Chiral Alcohols. (n.d.). University of Liverpool IT Services.

- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.).

- Asymmetric Synthesis. (n.d.).

- Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. (n.d.). NIH.

- Enantioselective synthesis strategies to prepare chiral tertiary alcohols. (n.d.). ResearchGate.

- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (n.d.). PMC - NIH.

- Chiral auxiliary. (n.d.). In Wikipedia.

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.

- Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. (2021). Chemical Society Reviews (RSC Publishing).

- Organocatalysis. (n.d.). In Wikipedia.

- Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023). PMC - NIH.

- Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.

- Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalysis - Wikipedia [en.wikipedia.org]

- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 14. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. name-reaction.com [name-reaction.com]

- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 18. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 19. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 20. mdpi.com [mdpi.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Synthesis of (R)-(+)-2-Methyl-1-phenyl-1-propanol via Asymmetric Reduction

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (R)-(+)-2-Methyl-1-phenyl-1-propanol from its prochiral ketone precursor, 2-methyl-1-phenyl-1-propanone. Chiral alcohols are fundamental building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity and efficacy.[1] (R)-(+)-2-Methyl-1-phenyl-1-propanol, specifically, serves as a valuable chiral intermediate.[2] This document focuses on the highly reliable Corey-Bakshi-Shibata (CBS) reduction, offering a deep dive into its mechanistic underpinnings and a field-proven experimental protocol.[3][4] Additionally, alternative methodologies, including enzymatic reduction and asymmetric transfer hydrogenation, are discussed to provide a broader context for researchers. Protocols for the crucial analysis of enantiomeric excess (ee) via chiral HPLC are also detailed.

Introduction: The Imperative of Chirality